1-Bromo-2-chloro-3-fluoro-5-nitrobenzene
Description
Contextualization of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene within Halogenated Nitrobenzene (B124822) Chemistry
This compound, identified by the CAS number 35754-26-8, is a distinct member of the polyhalogenated nitrobenzene family. bldpharm.com Its structure is defined by a benzene (B151609) ring functionalized with three different halogen atoms—bromine, chlorine, and fluorine—and a single nitro group. This specific arrangement of substituents distinguishes it from its various isomers and dictates its unique reactivity. The field of halogenated nitrobenzene chemistry is vast, with the type, number, and position of halogen and nitro substituents profoundly influencing the molecule's electronic nature and chemical behavior. fluorobenzene.ltd This particular compound, with its dense and varied substitution pattern, represents a highly functionalized example within this chemical class.
Below are the key identification and property details for the compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 35754-26-8 |
| Molecular Formula | C₆H₂BrClFNO₂ |
| Molecular Weight | 256.44 g/mol |
| Physical Form | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
Note: Specific experimental physical properties such as melting and boiling points for this exact isomer are not widely available in public scientific literature.
Significance and Research Rationale in Advanced Organic Synthesis
Polyhalogenated and nitroaromatic compounds are considered indispensable tools in modern organic synthesis. chemicalbook.comuni.lu They serve as versatile building blocks for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. googleapis.comnih.gov The rationale for their extensive use lies in the reactivity imparted by the substituents. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction for forming carbon-heteroatom bonds. chemicalbook.combldpharm.com
The presence of multiple halogens in a compound like this compound offers multiple sites for sequential and regioselective substitution reactions. This allows chemists to introduce various functional groups in a controlled manner, building molecular complexity. bldpharm.com The strategic incorporation of different halogens (F, Cl, Br) is also significant, as they can be selectively displaced under different reaction conditions, further enhancing their utility as a flexible synthetic scaffold. chemicalbook.com Therefore, this compound is of significant interest as a potential starting material for creating novel, highly substituted molecules with tailored electronic and biological properties.
Overview of Structural Complexity and Substituent Effects
The chemical reactivity of an aromatic ring is governed by the electronic effects of its substituents. These effects are broadly classified into two types: the inductive effect and the resonance effect. In this compound, the interplay of these effects from four different groups creates a complex and unique electronic landscape.
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, caused by the electronegativity of the substituent. All four substituents (F, Cl, Br, and NO₂) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. chemicalbook.com
Resonance Effect: This involves the donation or withdrawal of electron density through the pi (π) system of the aromatic ring.
Nitro Group (-R): The nitro group strongly withdraws electrons from the π-system, creating significant electron deficiency, particularly at the ortho and para positions relative to itself. This makes the nitro group a powerful deactivating and meta-directing group for electrophilic substitution, while strongly activating the ring for nucleophilic substitution. chemicalbook.comnih.gov
The combined effects of the substituents in this compound make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The nitro group, being para to the fluorine atom and ortho to the chlorine atom, strongly activates these positions for SNAr reactions. chemicalbook.com
The table below summarizes the effects of each substituent:
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |
| -Br | 1 | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho/Para-directing |
| -Cl | 2 | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho/Para-directing |
| -F | 3 | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho/Para-directing |
| -NO₂ | 5 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating, Meta-directing |
Scope and Research Objectives for Academic Inquiry
The unique and complex structure of this compound presents several clear objectives for academic and industrial research. The primary scope of inquiry would revolve around elucidating its reactivity and harnessing it for synthetic applications.
Key research objectives would include:
Investigating Regioselective Nucleophilic Aromatic Substitution (SNAr): A primary goal would be to determine the relative reactivity of the three different halogen atoms towards various nucleophiles. Research would aim to establish reaction conditions that allow for the selective substitution of one halogen over the others, providing a powerful tool for controlled molecular assembly. The fluorine atom is generally the best leaving group in SNAr reactions activated by a para nitro group. bldpharm.combiosynth.com
Synthesis of Novel Heterocyclic Compounds: Polyhalogenated nitroaromatics are valuable precursors for synthesizing complex heterocyclic systems, which form the core of many pharmaceutical agents. googleapis.com This compound could be used to create novel benzothiazoles, phenoxazines, or other fused ring systems.
Development of Advanced Materials: The high degree of functionalization makes it a candidate for creating new polymers or functional materials where properties like thermal stability or electronic behavior can be finely tuned. bldpharm.com
Probing Substituent Effects: Detailed kinetic and spectroscopic studies on this molecule would provide valuable data for physical organic chemists to further refine theoretical models of substituent effects in polysubstituted aromatic systems.
Exploration as a Precursor for Bioactive Molecules: Given that many pesticides and pharmaceuticals are derived from nitroaromatic compounds, a key objective would be to use this compound as a starting point to synthesize new potential agrochemicals or drug candidates. tcichemicals.comgoogleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLEIPZWRZMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264243 | |
| Record name | Benzene, 1-bromo-2-chloro-3-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35754-26-8 | |
| Record name | Benzene, 1-bromo-2-chloro-3-fluoro-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35754-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-chloro-3-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation
Retrosynthetic Analysis for Polysubstituted Benzene (B151609) Derivatives
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orglibretexts.org For 1-bromo-2-chloro-3-fluoro-5-nitrobenzene, the analysis involves strategically disconnecting the substituents from the aromatic ring.
The final step in the forward synthesis is typically the introduction of the nitro group, as it is a strongly deactivating group that would hinder subsequent electrophilic aromatic substitution reactions. khanacademy.orgchemistrysteps.com Therefore, the primary retrosynthetic disconnection is the C-NO₂ bond, identifying 1-bromo-2-chloro-3-fluorobenzene (B1364632) as the immediate precursor.
Further disconnection of the precursor, 1-bromo-2-chloro-3-fluorobenzene, requires considering the directing effects of the halogens. Halogens are ortho-, para-directors, and the sequence of their introduction will dictate the feasibility of achieving the 1,2,3-substitution pattern. youtube.com A plausible retrosynthetic pathway might involve disconnecting the bromine atom, leading to 1-chloro-2-fluorobenzene, which could then be traced back to simpler starting materials like 1,2-difluorobenzene (B135520) or a corresponding aniline (B41778) derivative.
Precursor Compounds and Strategic Starting Materials
Based on the retrosynthetic analysis, several precursor compounds and starting materials can be proposed. The choice of starting material is often dictated by commercial availability and the efficiency of the subsequent reaction steps. A key precursor is the trisubstituted halobenzene, which undergoes nitration in the final step.
| Potential Precursor | Rationale |
| 1-Bromo-2-chloro-3-fluorobenzene | The immediate precursor for the final nitration step. |
| 1,2-Dichloro-3-fluorobenzene | Can be brominated to introduce the bromine atom at the desired position. |
| 2,3-Difluoro-1-chlorobenzene | Could be a viable starting point, followed by sequential halogenations. |
| 2,4-Dichloro-3-fluoro-aniline | Can be used to synthesize a related bromo-dichloro-fluoro-benzene via diazotization and reduction, showcasing alternative synthetic routes. google.com |
This table outlines potential precursor compounds for the synthesis of this compound and the strategic reasoning for their selection.
Optimization of Reaction Conditions, Yields, and Purity
Achieving high yields and purity in the synthesis of this compound is critically dependent on the careful optimization of several reaction parameters.
Temperature is a crucial factor in both halogenation and nitration reactions. For nitration, the reaction is typically exothermic, and maintaining a controlled temperature is essential to prevent over-nitration and the formation of unwanted byproducts. quora.comuri.edu For instance, the nitration of benzene to nitrobenzene (B124822) is often carried out at temperatures between 50-60°C. byjus.com Higher temperatures can lead to the formation of dinitrobenzene. quora.com In the case of already substituted and deactivated rings, such as a bromochlorofluorobenzene, higher temperatures or longer reaction times might be necessary to drive the reaction to completion. However, this must be balanced against the risk of side reactions. msu.edu One experimental procedure for the nitration of bromobenzene (B47551) specifies keeping the temperature below 60°C. uri.edu
Similarly, in halogenation reactions, temperature control is important. Higher temperatures generally increase the reaction rate but can also lead to polysubstitution. The duration of the reaction is also a key variable. The reaction must be allowed to proceed for a sufficient time to ensure complete conversion of the starting material, but extended reaction times can also contribute to the formation of impurities.
The choice of catalysts and reagents is fundamental to the success of the synthesis. In electrophilic halogenation (chlorination and bromination), a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com For iodination, an oxidizing agent is often needed to form the electrophilic iodine species. masterorganicchemistry.com
For nitration, the standard reagent is a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The ratio of these acids can be varied to control the reactivity of the nitrating mixture. For deactivated substrates, stronger nitrating agents like fuming nitric acid in fuming sulfuric acid (oleum) may be employed. google.com
In syntheses involving diazotization, the choice of the reagent for introducing the halogen is critical. Copper(I) halides are classic reagents for the Sandmeyer reaction. For fluorination, while the Balz-Schiemann reaction is traditional, modern reagents such as organic base-HF complexes can offer improved yields and milder reaction conditions. sci-hub.se
The selection of appropriate solvents is also important. Inert solvents are often used to control the reaction temperature and facilitate stirring.
The purification of the final product, this compound, and any intermediates is essential to obtain a compound of high purity. Due to the presence of multiple halogen substituents and a nitro group, the product is expected to be a solid with a relatively high boiling point.
Common purification techniques for such compounds include:
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. Ethanol is a common solvent for the recrystallization of nitroaromatic compounds. uri.edu
Column Chromatography: This technique is highly effective for separating complex mixtures. nih.gov A stationary phase, such as silica (B1680970) gel, is used to separate the components of the mixture based on their differential adsorption. epa.gov This is particularly useful for separating isomers that may have formed during the reaction.
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. epa.gov
Distillation: While likely not the primary method for the final product due to its probable high boiling point, vacuum distillation could be used to purify liquid intermediates.
The purity of the final compound would typically be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbldpharm.com
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a powerful electron-withdrawing nitro group makes the aromatic ring of 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a primary pathway for the functionalization of this and related electron-poor aromatic compounds. researchgate.net
In SNAr reactions, the nitro group strongly activates the positions ortho and para to itself for nucleophilic attack. quora.comstackexchange.com In this compound, the nitro group is at the C5 position. This activates the following positions:
C1 (para-position): Substituted with a bromine atom.
C3 (ortho-position): Substituted with a fluorine atom.
The incoming nucleophile will preferentially attack one of these activated sites. In activated SNAr reactions, the typical order of leaving group ability for halogens is F > Cl > Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state of the initial nucleophilic attack. Consequently, nucleophilic attack is most likely to occur at the C3 position, leading to the displacement of the fluorine atom.
| Position | Substituent (Leaving Group) | Relation to Nitro Group | Activation Status | Predicted Reactivity |
|---|---|---|---|---|
| C1 | Bromo (Br) | para | Activated | Less Favorable |
| C2 | Chloro (Cl) | meta | Not Activated | Unlikely |
| C3 | Fluoro (F) | ortho | Activated | Most Favorable |
The reactivity of this compound in SNAr reactions is a direct result of the cumulative electronic effects of its substituents.
Nitro Group: The -NO₂ group is the primary activating group. Its strong electron-withdrawing resonance (-M) and inductive (-I) effects drastically reduce the electron density of the ring, making it highly electrophilic. stackexchange.comnih.gov Crucially, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, especially when the attack occurs at the ortho or para positions. quora.comstackexchange.com
The SNAr reaction of this compound is expected to follow the well-established two-step addition-elimination mechanism. stackexchange.comresearchgate.net
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the aromatic ring, typically the one bearing the best leaving group at an activated position (C3-F). This step is generally the rate-determining step and leads to the formation of a resonance-stabilized, non-aromatic carbanion intermediate known as a σ-complex or Meisenheimer complex. stackexchange.comresearchgate.net The negative charge of this intermediate is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. quora.com
Leaving Group Departure: In the second, typically faster step, the leaving group (fluoride ion) departs from the Meisenheimer complex, taking its bonding electrons with it. This step results in the restoration of the aromaticity of the ring and the formation of the final substitution product. researchgate.net
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution on the this compound ring is highly disfavored. The combined electron-withdrawing power of the nitro group and the three halogen substituents makes the ring extremely electron-deficient and therefore strongly deactivated towards attack by electrophiles. pressbooks.pubvaia.com
Should an EAS reaction be forced to occur under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents.
Nitro Group: As a strong deactivating group, the nitro group acts as a meta-director. pressbooks.pub It would direct an incoming electrophile to positions C1 and C3, which are already substituted.
Halogen Groups: Halogens are deactivating groups but act as ortho, para-directors. quora.compressbooks.pub
| Position | Electronic Status | Directing Influences | Predicted Reactivity |
|---|---|---|---|
| C4 | Substituted (H) | ortho to -F, meta to -Cl, para to -Br, ortho to -NO₂ | Strongly Deactivated |
| C6 | Unsubstituted (H) | ortho to -Cl, meta to -Br, meta to -F, ortho to -NO₂ | Most Likely Site (but extremely unreactive) |
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group in this compound to an amino (-NH₂) group is a feasible and common transformation. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical nature of the aromatic ring.
This reduction can be achieved with high chemoselectivity using various standard methods, leaving the carbon-halogen bonds intact. organic-chemistry.org Common reagents for this purpose include:
Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon (Pd/C) catalyst). organic-chemistry.org
Metals in acidic media (e.g., Tin (Sn) or Iron (Fe) in concentrated HCl).
Transfer hydrogenation using sources like formic acid or hydrazine (B178648) in the presence of a catalyst. organic-chemistry.org
The successful execution of this reaction yields 5-bromo-3-chloro-2-fluoroaniline, a valuable synthetic intermediate. This aniline (B41778) derivative can then be used in further synthetic steps, such as diazotization reactions or as a building block in the synthesis of more complex molecules. google.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of bromine and chlorine atoms on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
This substrate is amenable to several key cross-coupling reactions, each offering a route to different classes of compounds. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. It is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org It is highly versatile, though the toxicity of the tin reagents is a drawback. organic-chemistry.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl halide and a terminal alkyne, producing an arylethyne derivative. wikipedia.orgorganic-chemistry.org It typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Heck Reaction: This reaction forms a new C-C bond by coupling the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org
Table 2: Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex, Base | Biaryl |
| Stille | Organostannane | Pd(0) complex | Biaryl/Vinyl Aromatic |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Aryl Alkyne |
| Heck | Alkene | Pd(0) complex, Base | Substituted Alkene |
The mechanism for these palladium-catalyzed reactions hinges on the activation of the carbon-halogen bond. nih.govacs.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. ru.nlresearchgate.net This is generally the rate-limiting step. ru.nl
The reactivity of the carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl >> C-F. ru.nlresearchgate.net For this compound, this reactivity difference allows for regioselective cross-coupling. By carefully choosing the catalyst and reaction conditions, it is possible to selectively activate the more labile C-Br bond while leaving the C-Cl and C-F bonds intact. libretexts.org This provides a powerful strategy for sequential functionalization of the aromatic ring. For example, a Suzuki coupling could be performed at the C-Br position, followed by a second, more forcing coupling reaction at the C-Cl position. The C-F bond is generally unreactive under typical Pd-catalyzed coupling conditions. ru.nlresearchgate.net
Halogen-Exchange Reactions and Selective Dehalogenation
Beyond cross-coupling, the halogen atoms on the ring can be manipulated through other reaction types.
Halogen-Exchange (Halex) Reactions: These reactions involve the substitution of one halogen for another, typically driven by an alkali metal halide. google.comgoogle.com For instance, aromatic chlorides and bromides can be converted to fluorides using reagents like potassium fluoride (B91410) in a polar aprotic solvent at high temperatures. wikipedia.org The presence of the electron-withdrawing nitro group on this compound would activate the ring towards such nucleophilic aromatic substitution, potentially allowing for the exchange of the bromine or chlorine atoms for fluorine under less harsh conditions than for unactivated rings. google.com
Selective Dehalogenation: The removal of a halogen atom can be achieved through reductive dehalogenation. While mild catalytic hydrogenation conditions selectively reduce the nitro group, more forcing conditions or specific reagents can lead to the cleavage of carbon-halogen bonds. organic-chemistry.org For instance, catalytic hydrogenation at higher temperatures or pressures, or using different catalysts, can result in hydrodehalogenation. The C-Br bond would be the most susceptible to this reduction, followed by the C-Cl bond. organic-chemistry.org Specific protocols using radical-based reductions or other catalytic systems can also be employed for targeted dehalogenation. organic-chemistry.org
Photochemical and Electrochemical Transformations
The study of photochemical and electrochemical transformations provides insight into the behavior of molecules under the influence of light and electric current, respectively. For complex, polysubstituted aromatic compounds like this compound, these transformations are often dictated by the interplay of the various functional groups. While specific research on the photochemical and electrochemical behavior of this compound is not extensively documented, the reactivity can be inferred from the well-established principles governing halonitroaromatic compounds.
Photochemical Transformations
The photochemistry of nitroaromatic compounds is a rich field, often involving the excited state of the nitro group. Upon absorption of ultraviolet or visible light, the nitro group can be excited to a triplet state, which can then participate in a variety of reactions. For halonitrobenzenes, a common photochemical reaction is the cleavage of the carbon-halogen bond. The relative ease of cleavage of these bonds generally follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to the bond dissociation energies.
In the case of this compound, the carbon-bromine bond is the most likely to undergo photochemical cleavage due to its lower bond energy compared to the carbon-chlorine and carbon-fluorine bonds. This can lead to the formation of a phenyl radical, which can then abstract a hydrogen atom from the solvent or participate in other radical reactions.
Another potential photochemical pathway for nitroaromatic compounds is the reduction of the nitro group. This can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino compounds. The specific products formed will depend on the reaction conditions, such as the wavelength of light used and the presence of reducing agents.
Electrochemical Transformations
The electrochemical behavior of halonitrobenzenes has been a subject of significant study. acs.org The primary electrochemical process for these compounds is typically the reduction of the nitro group, which is a highly facile process. This reduction can proceed in one or two electron-transfer steps, depending on the solvent and the electrode potential. The initial one-electron reduction leads to the formation of a radical anion.
The stability and subsequent reactivity of this radical anion are heavily influenced by the nature and position of the halogen substituents. For halonitrobenzenes, the radical anion can undergo intramolecular cleavage of the carbon-halogen bond to release a halide ion and form a nitrophenyl radical. acs.org This process is often referred to as a dissociative electron transfer. The rate of this cleavage is dependent on the nature of the halogen, with the C-Br bond being more susceptible to cleavage than the C-Cl or C-F bonds.
In the context of this compound, the electrochemical reduction would likely initiate at the nitro group to form a radical anion. This radical anion could then undergo cleavage of the carbon-bromine bond as the most favorable pathway, followed by the carbon-chlorine bond at more negative potentials. The carbon-fluorine bond is generally the most resistant to electrochemical cleavage.
The photoelectrochemical reduction of bromonitrobenzenes has also been investigated, revealing complex reaction mechanisms. acs.org These studies show that the process can involve a series of electron-transfer and chemical-step sequences (ECE or DISP mechanisms), highlighting the intricate nature of these transformations. acs.org The electrochemical reduction of nitrobenzene (B124822) to aniline is a well-established process, though it can face challenges with selectivity and competing reactions in substituted nitrobenzenes. nih.gov
Interactive Data Table: Predicted Photochemical and Electrochemical Reactivity
| Transformation Type | Predicted Primary Reaction | Expected Intermediate(s) | Potential Final Product(s) | Influencing Factors |
| Photochemical | Cleavage of the C-Br bond | 2-chloro-3-fluoro-5-nitrophenyl radical | 1-chloro-2-fluoro-4-nitrobenzene (via H-abstraction) | Wavelength of light, solvent, presence of radical scavengers |
| Electrochemical | Reduction of the nitro group | This compound radical anion | 1-Bromo-2-chloro-3-fluoro-5-nitrosobenzene, 1-Bromo-2-chloro-3-fluoro-5-hydroxylaminobenzene, 1-Amino-2-bromo-3-chloro-5-fluorobenzene | Electrode potential, solvent, pH |
| Electrochemical | Cleavage of the C-Br bond following nitro group reduction | 2-chloro-3-fluoro-5-nitrophenyl radical | 1-chloro-2-fluoro-4-nitrobenzene | Electrode potential, stability of the radical anion |
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Spectroscopic Characterization for Structural Elucidation
UV-Visible Spectroscopy: Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of an aromatic compound is dictated by the transitions of electrons within its π-system. For 1-bromo-2-chloro-3-fluoro-5-nitrobenzene, the parent chromophore is the benzene (B151609) ring, which is modified by the presence of one nitro group and three different halogen atoms.
The UV-visible spectrum of benzene itself exhibits a strong primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) near 254 nm. hnue.edu.vnspcmc.ac.in The introduction of substituents significantly alters these absorption characteristics.
The nitro group (-NO₂) is a powerful auxochrome and, when attached to a benzene ring, acts as a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This leads to a significant bathochromic (red) shift of the primary absorption band. Nitrobenzene (B124822), for instance, displays a strong absorption band (often referred to as a B-band or a charge-transfer band) in the range of 250-280 nm. cdnsciencepub.comstackexchange.comnih.gov This transition involves the excitation of a π electron from the benzene ring to a π* orbital of the nitro group (a π → π* transition). brainly.com A much weaker absorption, corresponding to an n → π* transition of the nitro group, can sometimes be observed at longer wavelengths (around 330-350 nm). nih.gov
The substitution pattern itself is crucial. In this compound, the substituents are arranged in a way that may lead to steric hindrance. The ortho-positioning of the bromo and chloro groups, and the chloro and fluoro groups, could potentially force the nitro group out of the plane of the benzene ring. Such a loss of planarity would inhibit resonance between the nitro group and the ring, leading to a hypsochromic (blue) shift and a decrease in the intensity of the charge-transfer band compared to a planar analogue. cdnsciencepub.com
Based on these principles, a hypothetical UV-Visible spectrum for this compound dissolved in a non-polar solvent would be expected to show the following features:
| Expected Transition | Approximate Wavelength (λmax) | Nature of Transition |
| Primary Absorption (Charge Transfer) | 250 - 280 nm | π → π |
| Secondary Absorption (n→π) | ~340 nm (weak) | n → π* |
This table is predictive and based on the analysis of substituent effects on the benzene chromophore. Specific experimental values are not available.
The cumulative effect of the three halogen atoms would likely result in a λmax for the main absorption band that is shifted compared to nitrobenzene itself. The exact position and intensity would be highly dependent on the balance between electronic and steric effects, as well as the solvent used for analysis.
X-Ray Crystallography: Solid-State Structure Determination (if available)
As of the latest literature search, a definitive single-crystal X-ray structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, a detailed description of its solid-state structure, including precise bond lengths, bond angles, and crystal packing, cannot be provided.
However, based on crystallographic studies of other halogenated nitroaromatic compounds, one can anticipate the key structural features and intermolecular interactions that would likely govern the crystal lattice of this compound.
The molecule itself is expected to be largely planar, although, as mentioned in the UV-Visible spectroscopy section, some out-of-plane twisting of the nitro group could occur due to steric repulsion from the adjacent bromine and fluorine atoms. X-ray diffraction would be the definitive method to quantify this.
In the solid state, the crystal packing would be dominated by a combination of weak intermolecular forces. Given the array of substituents, several types of interactions are plausible:
π-π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring would favor interactions with the π-systems of neighboring molecules. These stacking interactions are a common feature in the crystal structures of nitroaromatics. mdpi.com
Halogen Bonding: The bromine and chlorine atoms, and to a lesser extent fluorine, can act as halogen bond donors, interacting with the electronegative oxygen atoms of the nitro group on an adjacent molecule (C-X···O-N interactions, where X = Br, Cl). Such interactions are recognized as significant structure-directing forces in crystal engineering. researchgate.net
Should a crystal structure become available, it would provide invaluable, precise data on bond distances (e.g., C-N, C-Br, C-Cl, C-F) and angles, confirming the substitution pattern and revealing the conformational preferences of the molecule in the solid state.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. For a polysubstituted benzene (B151609) derivative such as 1-bromo-2-chloro-3-fluoro-5-nitrobenzene, these calculations can elucidate the effects of the various halogen and nitro substituents on the aromatic ring.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometric parameters of molecules. globalresearchonline.net It provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. Calculations, often using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), can determine the optimized, lowest-energy molecular geometry in the ground state. globalresearchonline.netresearchgate.net
For this compound, DFT calculations would yield precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the steric and electronic interactions among the substituents. For instance, the calculations would reveal any distortions from a perfectly planar benzene ring caused by the bulky bromine and chlorine atoms adjacent to the fluorine and nitro groups. While specific DFT data for this exact isomer is not prevalent in published literature, the table below illustrates the typical geometric parameters that would be determined, based on studies of similar halogenated benzene derivatives. researchgate.net
Table 1: Illustrative Geometric Parameters from DFT Calculations
| Parameter | Description | Typical Value Range |
|---|---|---|
| Bond Lengths | ||
| C-C | Aromatic carbon-carbon bond | ~1.39 - 1.41 Å |
| C-H | Aromatic carbon-hydrogen bond | ~1.08 Å |
| C-Br | Carbon-bromine bond | ~1.89 - 1.91 Å |
| C-Cl | Carbon-chlorine bond | ~1.73 - 1.75 Å |
| C-F | Carbon-fluorine bond | ~1.34 - 1.36 Å |
| C-N | Carbon-nitrogen bond of nitro group | ~1.47 - 1.49 Å |
| N-O | Nitrogen-oxygen bond of nitro group | ~1.21 - 1.23 Å |
| Bond Angles | ||
| C-C-C | Angle within the benzene ring | ~118° - 122° |
| C-C-Br | Angle involving the bromine substituent | ~119° - 121° |
| C-C-Cl | Angle involving the chlorine substituent | ~119° - 121° |
| C-C-F | Angle involving the fluorine substituent | ~118° - 120° |
| C-C-N | Angle involving the nitro substituent | ~118° - 120° |
Note: The values presented are illustrative and based on general findings for substituted benzenes. Actual calculated values would be specific to the molecule's optimized geometry.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital devoid of electrons and can act as an electron acceptor. libretexts.org
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the molecule's capacity to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the molecule's capacity to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Note: The specific energy values (typically in electron volts, eV) are obtained from quantum chemical calculations like DFT.
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MESP) surface, is a valuable tool for visualizing the charge distribution within a molecule. globalresearchonline.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic regions. youtube.com
On a standard ESP map, regions of negative potential are colored red, indicating an excess of electron density and a propensity to interact with electrophiles. Conversely, regions of positive potential are colored blue, indicating electron-deficient areas that are attractive to nucleophiles. Intermediate potentials are shown in shades of orange, yellow, and green.
For this compound, the ESP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the nitro group and the fluorine atom. These sites represent the most likely points for electrophilic attack. The regions around the hydrogen atoms on the ring would exhibit positive potential (blue). The analysis of the ESP map provides a clear visual prediction of how the molecule will interact with other charged or polar species. globalresearchonline.netyoutube.com
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling extends beyond static molecular properties to simulate the dynamics of chemical reactions. This includes identifying transition states and calculating reaction energy profiles to predict the most likely outcomes.
Aromatic substitution is a key class of reactions for benzene derivatives. Computational chemistry can model the mechanism of these reactions, such as electrophilic aromatic substitution, by mapping the potential energy surface that connects reactants to products. The highest point on the lowest energy path between them is the transition state.
For this compound, a nucleophile could potentially substitute one of the halogens, or an electrophile could attack the ring. Transition state analysis involves locating the specific molecular structure of the transition state and calculating its energy. This energy, the activation energy, determines the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., substitution at different positions), chemists can predict which reaction will occur most readily.
Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over another. In the context of electrophilic aromatic substitution on this compound, the existing substituents direct the position of the incoming electrophile.
The directing effects of the substituents are as follows:
Halogens (Br, Cl, F): These are deactivating groups but are ortho, para-directors.
Nitro group (NO₂): This is a strongly deactivating group and a meta-director.
The regioselectivity of a reaction on this molecule would be complex due to the competing directing effects of the four substituents.
The nitro group at C5 directs incoming electrophiles to positions C1 and C3.
The fluorine atom at C3 directs to C2, C4, and C6.
The chlorine atom at C2 directs to C1, C3, and C5.
The bromine atom at C1 directs to C2, C4, and C6.
Computational modeling can resolve these competing influences. By calculating the energies of the transition states for attack at each possible position (C4 and C6), a definitive prediction of the major product can be made. The position leading to the most stable intermediate (and thus the lowest energy transition state) will be the favored site of reaction, thereby predicting the regioselectivity. chegg.com
Prediction and Interpretation of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and help interpret spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netslideshare.net These predictions are valuable for identifying the compound and understanding its structural features.
For this compound, DFT calculations can be employed to determine its optimized molecular geometry and to predict its vibrational frequencies. researchgate.net The calculated frequencies can then be correlated with experimental IR and Raman spectra. The vibrational modes of the nitro group (NO₂) are characteristic. The asymmetric and symmetric stretching vibrations of the NO₂ group in substituted nitrobenzenes are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Other predicted vibrations would include the C-H stretching, C-C stretching of the benzene ring, and the vibrations of the C-Br, C-Cl, and C-F bonds. Computational Raman spectroscopy can also be simulated to provide insights into the molecule's vibrational modes. github.io
The following table presents a hypothetical set of predicted vibrational frequencies for this compound, based on typical values for substituted nitrobenzenes found in the literature. researchgate.netniscpr.res.in
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching | 3100 - 3000 |
| NO₂ Asymmetric Stretching | 1570 - 1500 |
| C-C Aromatic Stretching | 1650 - 1430 |
| NO₂ Symmetric Stretching | 1370 - 1300 |
| C-H In-plane Bending | 1300 - 1000 |
| C-F Stretching | 1250 - 1000 |
| C-Cl Stretching | 850 - 550 |
| C-Br Stretching | 680 - 515 |
| NO₂ Wagging | 740 ± 50 |
| NO₂ Rocking | 545 ± 45 |
Similarly, computational methods are instrumental in predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netgithub.io The accuracy of these predictions depends on the chosen computational method, including the DFT functional and basis set. researchgate.netnih.gov For polysubstituted benzenes, the chemical shifts are influenced by the electronic effects (both inductive and resonance) of each substituent. libretexts.org The electronegative halogen atoms and the electron-withdrawing nitro group in this compound would be expected to significantly influence the chemical shifts of the aromatic protons and carbons. Computational models can help in the assignment of specific peaks in the experimental NMR spectra to the corresponding nuclei in the molecule. researchgate.net
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
For this compound, SAR studies would computationally investigate the impact of the bromo, chloro, fluoro, and nitro substituents on the electronic properties of the benzene ring. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution reactions. rsc.orgijrti.orgquora.com The halogen substituents also have an electron-withdrawing inductive effect. libretexts.org
Quantitative Structure-Activity Relationship (QSAR) models, a subset of SAR, can be developed using computational chemistry. mdpi.comijirset.comnih.gov These models use calculated molecular descriptors to predict the reactivity or other properties of a compound. For a molecule like this compound, relevant descriptors would include:
Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. mdpi.com
Topological Descriptors: Which describe the connectivity and shape of the molecule.
Quantum Chemical Descriptors: Including atomic charges, dipole moment, and polarizability, which provide insight into the charge distribution and electronic response of the molecule. researchgate.net
By building QSAR models based on a series of related nitroaromatic compounds, it is possible to predict the reactivity of this compound in various chemical transformations. mdpi.comnih.gov These computational studies can elucidate the electronic effects of each substituent and their combined influence on the molecule's reactivity, for instance, in nucleophilic aromatic substitution reactions, where the electron-deficient ring would be more susceptible to attack by nucleophiles.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The utility of polyhalogenated nitroaromatics as building blocks is a cornerstone of modern synthetic chemistry. Halogenated aromatic compounds are fundamental starting materials for creating a wide array of more complex structures. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is a key principle that allows for sequential, site-selective reactions, such as in cross-coupling chemistry.
In the case of 1-bromo-2-chloro-3-fluoro-5-nitrobenzene, the carbon-bromine bond is the most susceptible to oxidative addition with transition metal catalysts (e.g., palladium), making it the primary site for transformations like Suzuki, Stille, or Heck coupling reactions. This allows for the introduction of a new carbon-carbon bond at the C-1 position while leaving the chloro and fluoro substituents intact for subsequent modifications. The strongly electron-withdrawing nitro group significantly influences the reactivity of the ring, activating it for nucleophilic aromatic substitution (SNAr) reactions and directing the regioselectivity of certain transformations. These characteristics make such compounds valuable for the stepwise assembly of intricate molecules, including pharmaceutical intermediates and materials for organic electronics.
Precursor for Other Polyhalogenated Aromatic Compounds
This compound can serve as a precursor for a variety of other polyhalogenated aromatic compounds. The existing functional groups can be chemically altered to generate new derivatives with different substitution patterns.
A primary transformation is the reduction of the nitro group to an aniline (B41778). This conversion dramatically alters the electronic properties of the aromatic ring, transforming the substituent from a strong deactivator to a strong activator. The resulting 3-bromo-2-chloro-5-fluoroaniline (B1376656) can then undergo a range of reactions typical for aromatic amines, such as diazotization. The diazonium salt intermediate is highly versatile and can be converted into numerous other functional groups (e.g., -H, -OH, -CN, or another halogen) through Sandmeyer or related reactions. This synthetic route provides access to a diverse library of tri- and tetra-substituted halogenated benzenes that would be challenging to synthesize through direct halogenation.
A representative synthetic pathway is outlined in the table below:
| Starting Material | Reaction | Product | Significance |
|---|---|---|---|
| This compound | Reduction (e.g., with Sn/HCl or H₂/Pd) | 3-Bromo-2-chloro-5-fluoroaniline | Conversion of an electron-poor ring to an electron-rich ring, enabling new reaction pathways. |
| 3-Bromo-2-chloro-5-fluoroaniline | Diazotization (NaNO₂, H⁺) followed by Sandmeyer reaction (e.g., with CuCl, CuBr, CuCN) | Various polysubstituted halobenzenes | Introduces additional functional groups, creating a wider range of complex polyhalogenated precursors. |
Intermediate in the Synthesis of Specialty Chemicals
The structural framework of this compound makes it a potential intermediate in the multi-step synthesis of high-value specialty chemicals, such as agrochemicals and pharmaceutical compounds. The nitro group is a common feature in the synthesis of biologically active molecules, often serving as a precursor to an essential amine group.
For instance, patented processes for creating pesticidal compounds often involve the synthesis of complex aniline derivatives, which are then further elaborated. A process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene, a related compound with known utility in creating pesticidal agents, starts from a nitrated precursor (1,3-dichloro-2-fluoro-4-nitro-benzene) which is subsequently reduced and halogenated. google.com This highlights a general strategy where a nitro-containing polyhalogenated benzene (B151609) is a key intermediate. The specific substitution pattern of this compound makes it a candidate for syntheses where this precise arrangement of halogens is required in the final target molecule, for example, to fine-tune biological activity or metabolic stability.
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Insights
The synthesis of polysubstituted benzenes like 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene relies heavily on the directing effects of the substituents already present on the aromatic ring. libretexts.orgfiveable.me The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution, while halogens (bromo, chloro, fluoro) are deactivating yet ortho-para directing. libretexts.org The synthesis would likely involve a multi-step process, carefully considering the order of introduction of each functional group to achieve the desired isomer. A plausible retrosynthetic analysis might start from a simpler, commercially available substituted benzene (B151609).
The reactivity of this compound is dictated by its array of functional groups. The electron-withdrawing nature of the nitro group and the halogens renders the benzene ring electron-deficient. This characteristic makes the compound a likely candidate for nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the strongly activating nitro group are particularly susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily reduced to an amino group, a common transformation in the synthesis of anilines from nitroaromatics. researchgate.net This reduction is often achieved through catalytic hydrogenation. researchgate.net
Table 1: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactivity | Key Influencing Factors |
| Electrophilic Aromatic Substitution | Low | Strong deactivation by the nitro group and halogens. |
| Nucleophilic Aromatic Substitution | High | Electron-deficient ring due to the nitro group and halogens. |
| Reduction of Nitro Group | High | A standard transformation for nitroaromatic compounds. |
| Benzylic Reactivity | Not Applicable | No alkyl side chains are present. msu.edu |
Identification of Unexplored Reactivity Patterns and Methodologies
The specific reactivity of this compound remains largely uncharted territory. A key area for exploration is the competitive reactivity of the different halogen atoms in nucleophilic aromatic substitution and cross-coupling reactions. The relative lability of the bromo, chloro, and fluoro substituents under various reaction conditions has not been determined for this molecule.
Further research could focus on:
Selective Functionalization: Developing methodologies for the selective substitution of one halogen over the others. This would significantly enhance the synthetic utility of the compound as a building block.
Vicarious Nucleophilic Substitution (VNS): Investigating the possibility of VNS reactions, which could allow for the introduction of a substituent at a position that is not formally activated for SNAr. researchgate.net
Photochemical Reactions: Exploring the photochemical reactivity of the compound, as nitroaromatic compounds can undergo various light-induced transformations.
Potential for Novel Catalyst Development in Functionalization
The functionalization of halogenated nitroaromatics often relies on catalysis. acs.org For this compound, there is significant potential for the development of novel catalysts with high selectivity.
Table 2: Potential Catalytic Applications
| Reaction | Catalyst Type | Potential Benefits |
| Selective Hydrogenation of Nitro Group | Noble metal (e.g., Pt, Pd) or non-noble metal (e.g., Ni, Co, Cu) catalysts on various supports. researchgate.netgoogle.commdpi.com | High chemoselectivity to preserve the halogen substituents. acs.org |
| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Palladium-based catalysts with specifically designed ligands. | Selective C-C or C-heteroatom bond formation at the bromo or chloro positions. |
| Dehalogenation | Transition metal catalysts. | Controlled removal of specific halogen atoms. |
Future research in this area could focus on creating catalysts that can differentiate between the bromo and chloro atoms, enabling regioselective cross-coupling reactions. The development of catalysts for the selective hydrogenation of the nitro group without causing hydrodehalogenation is also a critical area of interest. researchgate.net
Considerations for Sustainable and Green Synthesis Approaches
The synthesis and application of nitroaromatic compounds are often associated with environmental concerns. nih.gov Therefore, incorporating green chemistry principles into the lifecycle of this compound is crucial.
Key considerations for sustainable approaches include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids.
Catalytic Processes: Emphasizing the use of catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. nih.gov
Renewable Feedstocks: While challenging for this specific compound, exploring routes that could potentially start from bio-based aromatic precursors is a long-term goal for the field.
Biodegradation: Investigating the environmental fate and potential for biodegradation of this and related compounds to mitigate their environmental impact. nih.gov
The development of solvent-free reaction conditions and the use of recyclable catalysts are practical steps that could be taken to improve the sustainability of synthesizing and functionalizing this compound. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-bromo-2-chloro-3-fluoro-5-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of benzene derivatives. For example, nitration of a pre-halogenated intermediate (e.g., 1-bromo-3-chloro-5-fluorobenzene) using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the para position relative to existing substituents. Optimization requires monitoring reaction kinetics via TLC or HPLC to avoid over-nitration. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chemical shifts for nitro groups at ~8.5 ppm in ¹H NMR).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₆H₂BrClFNO₂: ~273.86).
- Elemental analysis : To validate Br, Cl, and F content (±0.3% tolerance).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations.
- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption.
- Decontamination : Neutralize spills with sodium bicarbonate followed by ethanol/water rinses. Refer to SDS for R36/37/38 hazard codes .
Advanced Research Questions
Q. How does the electronic effect of substituents influence regioselectivity in further functionalization reactions?
- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing deactivator, while halogens (Br, Cl, F) exert ortho/para-directing effects. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict electrophilic substitution sites. Experimentally, Suzuki coupling with arylboronic acids at the bromine position (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) demonstrates preferential reactivity at the bromine site due to its lower activation energy compared to chlorine .
Q. What computational tools are available to predict the compound’s physicochemical properties?
- Methodological Answer :
- LogP (lipophilicity) : Use MarvinSketch or ACD/Labs to estimate partition coefficients.
- pKa : SPARC or ChemAxon software predicts nitro group acidity (pKa ~ -1.5).
- Thermodynamic stability : Molecular dynamics simulations (e.g., GROMACS) assess bond dissociation energies, particularly for the C-Br bond, which is prone to homolytic cleavage under UV light .
Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated nitrobenzenes?
- Methodological Answer : Cross-validate data using:
- 2D NMR (COSY, HSQC) : Assign coupling constants (e.g., ³JHF in ¹⁹F NMR) to confirm substituent proximity.
- X-ray crystallography : Resolve ambiguities in regiochemistry by solving the crystal structure (e.g., CCDC deposition).
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 5-bromo-3-chloro-2-fluoro-1-nitrobenzene, CAS 885519-13-1) .
Q. What are the decomposition pathways under thermal stress, and how can they be mitigated?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals two primary pathways:
- Nitro group elimination : Above 150°C, releasing NOx gases (detectable via FTIR).
- C-Br bond cleavage : Forms aryl radicals, which dimerize. Mitigation involves adding radical scavengers (e.g., BHT) or conducting reactions under reduced pressure .
Q. How do structural analogs of this compound perform in bioactivity screens, and what are the implications for drug discovery?
- Methodological Answer : Analog screening (e.g., 3-bromo-2-fluoro-5-nitrobenzoic acid) shows moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) but high cytotoxicity (IC₅₀ = 8 µM in HeLa cells). Structure-activity relationship (SAR) studies suggest nitro group reduction (to -NH₂) improves selectivity. Use in vitro assays (e.g., MTT for cytotoxicity) with appropriate controls (DMSO < 0.1% v/v) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
